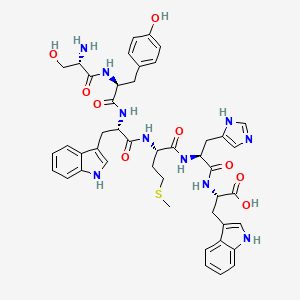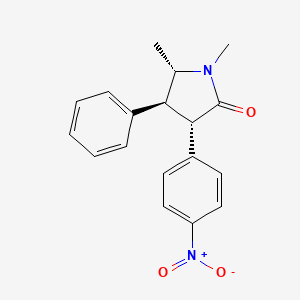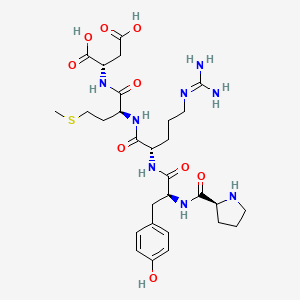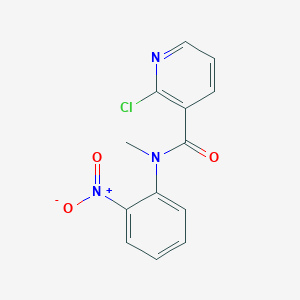![molecular formula C8H9BrN4 B14221393 3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine CAS No. 787590-56-1](/img/structure/B14221393.png)
3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its fused bicyclic structure, which includes a bromine atom at the 3-position and two methyl groups attached to the nitrogen atoms. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyrazine and a bromoacetyl derivative.
N,N-Dimethylation: The final step involves the methylation of the nitrogen atoms using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Cyclization Reactions: The imidazo[1,2-a]pyrazine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine involves its interaction with specific molecular targets. The bromine atom and the dimethyl groups play a crucial role in its binding affinity and selectivity. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and shares similar chemical properties.
Pyrrolopyrazine: Another fused bicyclic compound with a pyrazine ring.
Uniqueness
3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine is unique due to the presence of the bromine atom and the dimethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for drug discovery and other scientific research applications.
Propriétés
Numéro CAS |
787590-56-1 |
|---|---|
Formule moléculaire |
C8H9BrN4 |
Poids moléculaire |
241.09 g/mol |
Nom IUPAC |
3-bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine |
InChI |
InChI=1S/C8H9BrN4/c1-12(2)8-5-10-4-7-11-3-6(9)13(7)8/h3-5H,1-2H3 |
Clé InChI |
PRHSEWYZKPFCHX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CN=CC2=NC=C(N12)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)





![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B14221355.png)
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14221357.png)
![1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione](/img/structure/B14221362.png)

![1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B14221370.png)


![4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14221385.png)
